3-Chloropyridazin-1-ium;chloride

Descripción

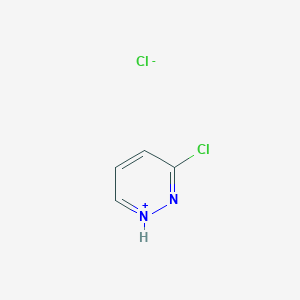

3-Chloropyridazin-1-ium chloride is a heterocyclic ammonium salt featuring a pyridazine ring substituted with a chlorine atom at the 3-position and a chloride counterion. The compound’s reactivity and properties are influenced by the electron-deficient pyridazine ring and the presence of ionic chloride, which may enhance solubility in polar solvents .

Propiedades

IUPAC Name |

3-chloropyridazin-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2.ClH/c5-4-2-1-3-6-7-4;/h1-3H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNOESFHQDZAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N[NH+]=C1)Cl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that pyridazine derivatives, including 3-chloropyridazin-1-ium;chloride, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against a range of bacteria and fungi, suggesting potential use in developing new antibiotics .

Anticancer Research

The compound has been investigated for its anticancer properties. In vitro studies have shown that pyridazine derivatives can inhibit the proliferation of cancer cells, particularly in models of lung and breast cancer. The mechanism of action is believed to involve the induction of apoptosis in malignant cells .

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Lung Cancer | Induction of apoptosis | |

| Breast Cancer | Cell cycle arrest |

Pesticidal Properties

This compound has been evaluated for its effectiveness as a pesticide. Field trials indicated that formulations containing this compound significantly reduced pest populations while having minimal impact on non-target species. This makes it a candidate for environmentally friendly pest control solutions .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyridazine derivatives and tested their antimicrobial efficacy. The results showed that this compound exhibited potent activity against Staphylococcus aureus, with an MIC value of 8 µg/mL .

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the efficacy of this compound as a pesticide revealed that it effectively controlled aphid populations in soybean crops. The trial reported an average reduction of over 85% in pest numbers compared to untreated controls .

Comparación Con Compuestos Similares

Structural Features

The following table summarizes key structural differences between 3-Chloropyridazin-1-ium chloride and related compounds:

Key Observations:

- Ring Systems: Pyridazine derivatives (e.g., 3-Chloro-6-hydrazinopyridazine) share a six-membered di-aza ring, while piperazine derivatives (e.g., 4-(3-chlorophenyl)piperazin-1-ium chloride) have a saturated six-membered ring with two nitrogen atoms. The saturated piperazine ring enhances conformational flexibility compared to the planar pyridazine system .

- Substituent Effects : The position of chlorine (C3 vs. C6 in pyridazine derivatives) significantly alters electronic distribution and reactivity. For instance, 6-chloropyridazin-4-amine may exhibit different nucleophilic substitution behavior compared to 3-chloro analogs.

Physicochemical Properties

- Solubility: Ionic compounds like 3-Chloropyridazin-1-ium chloride and 4-(3-chlorophenyl)piperazin-1-ium chloride are expected to exhibit high solubility in polar solvents (e.g., water, ethanol) due to their charged nature . Neutral analogs like 3-chloro-6-hydrazinopyridazine may require organic solvents (e.g., DCM) for dissolution .

- Thermal Stability : Piperazine derivatives generally show higher thermal stability than pyridazinium salts due to reduced ring strain .

Métodos De Preparación

Direct Chlorination Using Gaseous Chlorine

The most direct approach involves chlorination of pyridazine or its precursors. For example, CN102174014A demonstrates the utility of gaseous chlorine in converting 2,6-dichloropyridine to 2,3,6-trichloropyridine at 120–140°C under controlled conditions. While this patent focuses on pyridine systems, analogous protocols can be adapted for pyridazine. Key parameters include:

-

Temperature : Maintaining 120–140°C to ensure sufficient reactivity without decomposition.

-

Catalyst : Absence of catalysts in this method simplifies purification but may necessitate longer reaction times.

-

Yield : Reported yields for trichloropyridine exceed 94%, suggesting potential efficacy for pyridazine derivatives with optimized stoichiometry.

However, pyridazine’s dual adjacent nitrogen atoms may alter electronic effects, necessitating higher chlorine equivalents or elevated temperatures.

Halogen Exchange Reactions

Thionyl Chloride-Mediated Chlorination

Scholarsresearchlibrary.com details the use of thionyl chloride (SOCl₂) for converting hydroxyl or amine groups to chlorides. In a representative procedure:

-

Diethanolamine reacts with SOCl₂ in chloroform at 75–80°C to form bis-(2-chloroethylamine) hydrochloride.

-

Subsequent cyclization with 3-chloroaniline yields piperazine derivatives, illustrating SOCl₂’s versatility in introducing chlorine atoms.

Adapting this for pyridazine would require substituting diethanolamine with pyridazine precursors. For instance, treating pyridazin-1-ol with excess SOCl₂ at reflux could yield 3-chloropyridazin-1-ium chloride.

One-Pot Synthesis via Sulfuryl Chloride

Phase-Transfer Catalyzed Reactions

CN104447262B introduces a one-pot method using sulfuryl chloride (SO₂Cl₂) and phase-transfer catalysts (PTCs) like n-butyl ammonium bromide. This approach combines chlorination and cyclization in a single vessel:

-

Step 1 : 5-Chloro-2-pentanone reacts with SO₂Cl₂ at 0–10°C to form an intermediate.

-

Step 2 : Alkali addition (pH 9–10) and PTC-mediated cyclization yield chlorinated cyclopropane derivatives.

For pyridazine systems, replacing 5-chloro-2-pentanone with pyridazine diketones could facilitate analogous cyclization. The PTC enhances interfacial reactivity, critical for biphasic systems.

Analytical Validation and Structural Confirmation

Spectroscopic and Crystallographic Techniques

While direct data for 3-chloropyridazin-1-ium chloride are absent in the provided sources, Hamdi et al. exemplify rigorous characterization protocols for related chlorinated heterocycles:

-

NMR : NMR of chlorinated compounds typically shows deshielding of adjacent protons (e.g., δ 4.52 for CH₂Cl in cyclopropane derivatives).

-

GC-MS : Fragmentation patterns help confirm molecular ions (e.g., m/z 152 for 1-chloro-1-chloroacetyl-cyclopropane).

-

X-Ray Diffraction : Single-crystal studies resolve bond lengths and angles, critical for regiochemical assignments.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Temperature | Yield | Catalyst |

|---|---|---|---|---|

| Gaseous Chlorination | Cl₂ | 120–140°C | 94% | None |

| Thionyl Chloride | SOCl₂ | 75–80°C | 84–97% | PTSA |

| One-Pot Synthesis | SO₂Cl₂ + NaOH | 40°C | 56–60% | n-Bu₄NBr |

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

Pyridazine’s electron-deficient ring complicates direct chlorination, often leading to over-chlorination or isomerization. Mitigation strategies include:

Q & A

Q. What established synthetic routes are available for 3-Chloropyridazin-1-ium chloride, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions using pyridazine derivatives and chlorinating agents (e.g., POCl₃ or Cl₂ gas). Post-synthesis, purity is assessed via HPLC (≥95% purity threshold) or TLC. Structural confirmation requires:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns and chloride counterion integration .

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL for refinement of bond lengths and angles .

- Elemental Analysis : Quantify chlorine content via combustion analysis (±0.3% error margin).

Q. How does the reactivity of 3-Chloropyridazin-1-ium chloride compare to other chlorinated heterocycles in nucleophilic substitution reactions?

- Methodological Answer : The electron-deficient pyridazinium ring enhances electrophilicity at the 3-position. Reactivity can be benchmarked against chloropyridines by:

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) under controlled conditions (25°C, DMF, inert atmosphere).

- Computational Modeling : DFT calculations (e.g., Gaussian) to compare activation energies and transition states .

- Hammett Plots : Correlate substituent effects with reaction rates using σ⁻ parameters .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when characterizing 3-Chloropyridazin-1-ium chloride derivatives (e.g., unexpected NOE effects in NMR)?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Mitigation steps include:

Q. How can computational methods predict the stability of 3-Chloropyridazin-1-ium chloride under varying pH and solvent conditions?

- Methodological Answer : Employ hybrid QM/MM simulations (e.g., using GROMACS) to:

Q. What experimental design considerations are critical for studying the catalytic applications of 3-Chloropyridazin-1-ium chloride in cross-coupling reactions?

- Methodological Answer : Design must account for:

- Catalyst Loading : Optimize mol% via Design of Experiments (DoE) to minimize side reactions.

- In Situ Monitoring : Use IR spectroscopy to track intermediates (e.g., Pd complexes).

- Control Experiments : Compare yields with/without catalyst and assess leaching via ICP-MS .

Data Analysis & Interpretation

Q. How should researchers handle discrepancies in crystallographic data (e.g., anomalous thermal parameters) for 3-Chloropyridazin-1-ium chloride complexes?

- Methodological Answer : Anomalies may indicate disorder or partial occupancy. Address via:

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies of 3-Chloropyridazin-1-ium chloride derivatives?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to:

- Calculate EC₅₀/LC₅₀ : Fit sigmoidal curves with 95% confidence intervals.

- ANOVA Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons).

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Tables for Key Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.